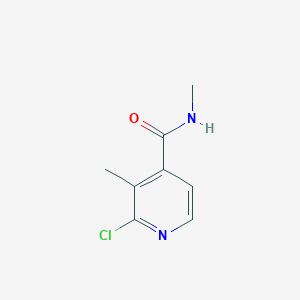

2-Chloro-N,3-dimethylisonicotinamide

Description

Properties

Molecular Formula |

C8H9ClN2O |

|---|---|

Molecular Weight |

184.62 g/mol |

IUPAC Name |

2-chloro-N,3-dimethylpyridine-4-carboxamide |

InChI |

InChI=1S/C8H9ClN2O/c1-5-6(8(12)10-2)3-4-11-7(5)9/h3-4H,1-2H3,(H,10,12) |

InChI Key |

SDIRFNYHWSGFCP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1Cl)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthesis via 2-Cyano-5-di-n-propylamino-N,N-dimethyl-2,4-pentadienamide Intermediate (Patent CN108017578B)

This method involves a more complex synthetic sequence:

Step 1: Formation of Intermediate

3-di-n-propylaminoacrolein and 2-cyano-N,N-dimethylethyl amide are reacted in toluene with acetic acid and a 40% aqueous dimethylamine solution under reflux at 120 °C. Water is continuously removed, and after 6-14 hours, the intermediate 2-cyano-5-di-n-propylamino-N,N-dimethyl-2,4-pentadienamide is obtained with a yield around 97.5-97.7%.Step 2: Chlorination to Target Compound

The intermediate is dissolved in dichloroethane and placed in a pressure vessel at 10 °C. Dry hydrogen chloride gas is introduced under controlled pressure until the reaction completes, producing 2-chloro-N,N-dimethylnicotinamide.

| Step | Reactants | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | 3-di-n-propylaminoacrolein + 2-cyano-N,N-dimethylethyl amide + dimethylamine | Toluene | 120 °C (reflux) | ~97.5-97.7 | Water removal critical for reaction completion |

| 2 | Intermediate + dry HCl gas | Dichloroethane | 10 °C | Not specified | Pressure vessel used for HCl gas introduction |

This route emphasizes high purity and yield of the intermediate and final product, suitable for industrial scale synthesis.

Chlorination of 2-Benzylthio-N,N-dimethylnicotinamide Derivatives (Patent EP0232067A2)

Another approach involves multi-step functional group transformations on nicotinamide derivatives:

Starting from 2-benzylthio-N,N-dimethyl-6-hydroxynicotinamide, thionyl chloride is used under reflux to substitute the hydroxyl group with chlorine, yielding 2-benzylthio-6-chloro-N,N-dimethylnicotinamide.

Subsequent steps involve further functionalization to reach the target compound.

This method highlights the use of thionyl chloride as a chlorinating agent under reflux in dimethylformamide solvent, followed by purification via silica gel chromatography.

| Step | Reactants | Reagent | Solvent | Temperature | Remarks |

|---|---|---|---|---|---|

| Chlorination | 2-benzylthio-N,N-dimethyl-6-hydroxynicotinamide | Thionyl chloride | Dimethylformamide | Reflux (~70-80 °C) | Silica gel chromatography purification |

Though more complex, this method allows for selective chlorination on substituted nicotinamide frameworks.

Direct Synthesis from 2-Chloro-5-dimethylamino Precursors (LookChem Data)

A related synthesis involves:

Reacting 2-cyano-5-dimethylamino-2,4-pentadienyl dicarboxamide with hydrochloric acid gas at 0-100 °C to produce 2-chloro-N,N-dimethyl nicotinamide.

Further transformations can yield sulfonyl derivatives.

This method uses direct chlorination with HCl gas under controlled temperature to achieve the target compound.

Comparative Summary of Preparation Methods

In-Depth Research Findings and Notes

The esterification and ammonolysis method is preferred for its simplicity and mild reaction conditions, minimizing by-products and facilitating purification.

The intermediate-based synthesis route offers high yields and is suitable for scale-up, but requires careful control of reaction parameters and use of pressure vessels for handling HCl gas.

Chlorination using thionyl chloride is a classical approach for introducing chlorine substituents on aromatic amides but involves harsher conditions and additional purification steps.

Direct chlorination with HCl gas is effective but requires precise temperature control to avoid side reactions and degradation.

Across methods, catalysts such as cationic resins or sulfuric acid play critical roles in esterification steps, while ammonolysis is typically conducted under low temperature to maintain selectivity.

Chemical Reactions Analysis

2-Chloro-N,3-dimethylisonicotinamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and amine.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

2-Chloro-N,3-dimethylisonicotinamide has a wide range of applications in scientific research :

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N,3-dimethylisonicotinamide involves its interaction with specific molecular targets and pathways . The chlorine atom and methyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs and their properties:

Key Observations:

Substituent Position and Bioactivity :

- The position of the chlorine atom and amide group significantly impacts biological activity. For example, 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide is used as a reference standard in pharmaceutical quality control due to its structural similarity to the anti-inflammatory drug clonixin .

- In contrast, 2-Chloro-N,N-dimethyl-3-oxobutanamide lacks a pyridine ring but contains a ketone group, making it suitable as an agrochemical intermediate .

Thermodynamic Properties :

- 2-Chloro-N,N-dimethylnicotinamide has been studied for its heat capacity (1490–1494 J·mol⁻¹·K⁻¹) and enthalpy of fusion, which are critical for optimizing industrial synthesis processes . Similar data for 2-Chloro-N,3-dimethylisonicotinamide could infer its stability under varying temperatures.

Synthetic Utility: Compounds like Methyl 6-amino-2-chloro-3-iodoisonicotinate (CAS 1555848-65-1) demonstrate the role of halogen atoms (Cl, I) and functional groups (ester, amino) in facilitating further derivatization, a property likely shared by the target compound .

Physicochemical and Functional Comparisons

- Lipophilicity: The N,N-dimethylamide group in this compound increases lipophilicity compared to non-methylated analogs (e.g., 2-Chloro-N-(3-nitro-benzyl)-nicotinamide), enhancing membrane permeability in drug candidates .

- Reactivity : Chlorine at position 2 activates the pyridine ring for nucleophilic substitution, a feature exploited in synthesizing polyimides (e.g., 3-chloro-N-phenyl-phthalimide derivatives) .

Q & A

Q. What are the key structural features of 2-Chloro-N,3-dimethylisonicotinamide, and how are they confirmed experimentally?

The compound’s structure is characterized by a pyridine ring substituted with chloro and dimethylamide groups at positions 2 and 3, respectively. Structural confirmation employs:

- X-ray crystallography to resolve bond angles and dihedral angles between substituents (e.g., non-planar conformations observed in similar compounds like 2-Chloro-N,N-diphenylacetamide) .

- NMR spectroscopy to identify proton environments (e.g., methyl groups at ~2.5 ppm and aromatic protons at ~7-8 ppm) .

- High-resolution mass spectrometry (HRMS) to verify molecular formula (C₈H₉ClN₂O) and isotopic patterns .

Q. What synthetic methodologies are effective for preparing this compound?

Synthesis typically involves:

- Halo-substituted precursor reaction : Reacting 2,6-dihaloisonicotinoyl chloride with dimethylamine under controlled temperatures (<25°C) to minimize side reactions .

- Solvent optimization : Using low-boiling solvents like dichloromethane or tetrahydrofuran to enhance yield .

- Acid binders : Triethylamine or pyridine to neutralize HCl byproducts during amide bond formation .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Steric hindrance : The dimethylamide group at position 3 reduces accessibility for nucleophiles, favoring substitution at the less hindered chloro position (C2) .

- Electronic effects : The electron-withdrawing chloro group activates the pyridine ring for nucleophilic attack, while the dimethylamide group donates electron density via resonance, creating regioselectivity .

- Methodological validation : Compare direct alkylation (limited by steric bulk) vs. multi-step synthesis from 2-(dialkylamino)ethanols for bulky derivatives .

Q. How can structural modifications of this compound enhance its biological activity?

- Derivatization strategies : Conjugation with benzaldehyde or pyrazolo[3,4-d]pyrimidine units to improve binding to biological targets (e.g., cyclooxygenase enzymes) .

- In silico modeling : Molecular docking studies predict interactions with active sites (e.g., COX-2), guiding rational design of analogs with higher affinity .

- In vivo validation : Hot-plate assays in murine models assess analgesic efficacy, correlating structural changes (e.g., halogen substitution) with activity .

Q. How do spectroscopic and crystallographic data resolve contradictions in reported molecular conformations?

- Case study : Conflicting reports on the planarity of the pyridine ring are resolved via X-ray data showing dihedral angles of 76.0° between the acetamide plane and substituents .

- Data reconciliation : NMR coupling constants (e.g., J = 8 Hz for adjacent aromatic protons) validate non-planar geometries predicted computationally .

Methodological Considerations

Q. What analytical workflows are recommended for purity assessment and impurity profiling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.